2-(2-Fluorophenyl)thiophene

Descripción general

Descripción

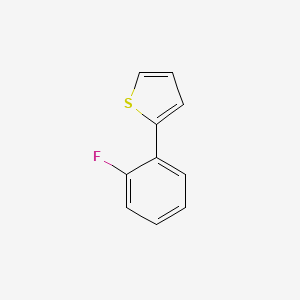

2-(2-Fluorophenyl)thiophene is an organic compound with the molecular formula C10H7FS. It consists of a thiophene ring substituted with a fluorophenyl group at the second position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)thiophene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of thiophene is coupled with a fluorophenyl halide in the presence of a palladium catalyst . Another method includes the direct fluorination of thiophene using molecular fluorine, although this process requires careful control due to the high reactivity of fluorine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions: 2-(2-Fluorophenyl)thiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Tetrahydrothiophene derivatives.

Substitution: Halogenated thiophenes.

Aplicaciones Científicas De Investigación

Scientific Research Applications

2-(2-Fluorophenyl)thiophene serves as a versatile building block in various scientific disciplines.

Chemistry: It is utilized in the synthesis of complex organic molecules. The Suzuki-Miyaura coupling reaction is a common method for synthesizing this compound, involving the coupling of a boronic acid derivative of thiophene with a fluorophenyl halide in the presence of a palladium catalyst.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties. Research indicates that it can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the arachidonic acid pathway responsible for producing pro-inflammatory mediators.

Medicine: There is ongoing research to explore its potential as a pharmaceutical intermediate. Related thiophene derivatives have shown promising results against Mycobacterium tuberculosis, suggesting a potential avenue for further exploration. Some thiophene derivatives represent promising antiproliferative leads, inhibiting both VEGFR-2 and AKT and inducing apoptosis in liver cell carcinoma .

Industry: It is used in developing organic semiconductors and materials for organic light-emitting diodes (OLEDs).

This compound exhibits significant biological activity by targeting key enzymes involved in inflammatory pathways. It can inhibit COX-1 and COX-2 enzymes in vitro, demonstrating a dose-dependent response.

Anti-Inflammatory Activity

The compound's ability to inhibit COX and LOX suggests potential therapeutic benefits for conditions characterized by inflammation, such as arthritis and other inflammatory diseases. In vitro studies have demonstrated that this compound effectively inhibits COX-1 and COX-2 enzymes, with an IC50 value comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Activity

Thiophene derivatives, including this compound, may exhibit antimicrobial properties, which is particularly relevant in the context of emerging multidrug-resistant strains of bacteria.

Case Studies and Research Findings

- Inhibition Studies: this compound effectively inhibited COX-1 and COX-2 enzymes in vitro, demonstrating a dose-dependent response. The compound showed an IC50 value comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

- Comparative Analysis: A comparative analysis of various thiophene derivatives revealed that this compound exhibited superior anti-inflammatory activity compared to other structurally similar compounds, attributed to the unique positioning of the fluorine atom, which enhances electron-withdrawing effects and increases binding affinity to target enzymes.

- Antitubercular Activity: Derivatives related to thiophenes showed promising results against Mycobacterium tuberculosis, suggesting a potential avenue for further exploration.

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity

Thiophene-based compounds like Tinoridine and Tiaprofenic acid are known for their anti-inflammatory properties . Compound 5 was observed to negatively regulate the expression of TNF-α and IL-8 and also inhibit activation of ERK, p38, and NF-ĸB (at 10 µM) after LPS-induced inflammation tests with THP-1 monocytes . Association of 2-aminothiophene (compound 6 ) with platelet-derived extracellular vesicles (PEVs) was able to reduce pneumonia in a mouse model with acute lung injury (ALI), suggesting a new technique for targeting and treating inflammation and a new scaffold for treatments against COVID-19 .

Anticancer Activity

Mecanismo De Acción

The mechanism of action of 2-(2-Fluorophenyl)thiophene involves its interaction with various molecular targets. For instance, in anti-inflammatory applications, it may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of inflammatory mediators . The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets.

Comparación Con Compuestos Similares

- 2-Fluorothiophene

- 3-Fluorothiophene

- 2-(3-Fluorophenyl)thiophene

Comparison: 2-(2-Fluorophenyl)thiophene is unique due to the position of the fluorophenyl group, which influences its chemical reactivity and biological activity. Compared to 2-Fluorothiophene and 3-Fluorothiophene, the presence of the phenyl ring in this compound provides additional sites for functionalization and potential interactions with biological targets .

Actividad Biológica

2-(2-Fluorophenyl)thiophene is an organic compound characterized by a thiophene ring substituted with a fluorophenyl group at the second position. This unique structure has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H7FS. The compound features a five-membered aromatic thiophene ring with a fluorinated phenyl substituent, which enhances its chemical reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C10H7FS |

| Structural Features | Thiophene ring with fluorophenyl group |

| Unique Properties | Potential anti-inflammatory activity |

Research indicates that this compound exhibits significant biological activity by targeting key enzymes involved in inflammatory pathways. Its primary action is through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the arachidonic acid pathway responsible for producing pro-inflammatory mediators. By inhibiting these enzymes, the compound may effectively reduce inflammation at the cellular level.

Anti-Inflammatory Activity

Studies have demonstrated that this compound possesses anti-inflammatory properties. The compound's ability to inhibit COX and LOX suggests potential therapeutic benefits for conditions characterized by inflammation, such as arthritis and other inflammatory diseases .

Antimicrobial Activity

In addition to its anti-inflammatory effects, preliminary research has indicated that thiophene derivatives, including this compound, may exhibit antimicrobial properties. This is particularly relevant in the context of emerging multidrug-resistant strains of bacteria .

Case Studies and Research Findings

- Inhibition Studies : A study highlighted that this compound effectively inhibited COX-1 and COX-2 enzymes in vitro, demonstrating a dose-dependent response. The compound showed an IC50 value comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

- Comparative Analysis : A comparative analysis of various thiophene derivatives revealed that this compound exhibited superior anti-inflammatory activity compared to other structurally similar compounds. This was attributed to the unique positioning of the fluorine atom, which enhances electron-withdrawing effects and increases binding affinity to target enzymes .

- Antitubercular Activity : In a screening for novel antitubercular compounds, derivatives related to thiophenes showed promising results against Mycobacterium tuberculosis. While specific data on this compound was limited, its structural analogs demonstrated significant potency, suggesting a potential avenue for further exploration .

Propiedades

IUPAC Name |

2-(2-fluorophenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWFSGWLAWEBKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CS2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.